molecular formula C11H14ClNO3 B11871713 Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride

Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride

Cat. No.: B11871713
M. Wt: 243.68 g/mol
InChI Key: JHTSTVOYZLSUGL-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride is a heterocyclic compound featuring a benzoate ester core substituted at the ortho position with an azetidine (a four-membered nitrogen-containing ring) via an ether linkage. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is of interest in pharmaceutical research due to the azetidine moiety, which is a common pharmacophore in drug discovery, and the benzoate ester group, which can influence bioavailability and metabolic stability . Its molecular formula is C₁₁H₁₄ClNO₂, with a molar mass of 227.69 g/mol .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 2-(azetidin-3-yloxy)benzoate;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)9-4-2-3-5-10(9)15-8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3;1H

InChI Key

JHTSTVOYZLSUGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2CNC2.Cl

Origin of Product

United States

Preparation Methods

Boron Trifluoride-Mediated Cyclization

Azetidin-3-ol hydrochloride is synthesized from tert-butylamine and acetic anhydride in the presence of boron trifluoride etherate. Key steps include:

  • Acetylation : tert-Butylamine reacts with acetic anhydride at 112°C to form 1-tert-butyl-3-hydroxyacetate.

  • Cyclization : BF₃·Et₂O catalyzes ring closure, yielding a protected azetidine intermediate.

  • Deprotection : Hydrolysis with 6% HCl at 99°C removes the tert-butyl group, producing azetidin-3-ol hydrochloride.

Reaction Conditions Table

StepReagentsTemperatureTimeYield
AcetylationAcetic anhydride, BF₃·Et₂O112°C2 h64%
CyclizationBF₃·Et₂O, acetic anhydride112°C12 h-
Deprotection6% HCl99°C5 h89.5%

Hydrogenolysis of Protected Azetidines

Patents describe benzyl-protected azetidines synthesized via reductive amination. For example:

  • Benzylation : Azetidine-3-carboxylate is treated with benzyl bromide under basic conditions.

  • Hydrogenation : Palladium hydroxide (20% on carbon) catalyzes hydrogenolysis at 60°C under 40 psi H₂, removing the benzyl group.

Functionalization of Methyl 2-Hydroxybenzoate

Activation of the phenolic hydroxyl group is critical for ether bond formation. Common strategies include:

Mesylation or Tosylation

Methyl 2-hydroxybenzoate reacts with mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of triethylamine, forming a superior leaving group:

  • Conditions : CH₂Cl₂, 0°C → RT, 12 h.

  • Yield : ~85–90% for mesylate formation.

Direct Nucleophilic Substitution

Azetidin-3-ol hydrochloride reacts with activated benzoates under basic conditions (e.g., K₂CO₃ or NaOH). However, competing ester hydrolysis necessitates careful pH control.

Ether Bond Formation: Coupling Strategies

SN2 Displacement

The mesylated benzoate undergoes nucleophilic attack by azetidin-3-ol in polar aprotic solvents:

  • Solvent : DMF or DMSO

  • Base : K₂CO₃ or DIPEA

  • Temperature : 60–80°C, 12–24 h.

Example Protocol

  • Methyl 2-mesyloxybenzoate (1 eq), azetidin-3-ol hydrochloride (1.2 eq), and K₂CO₃ (2 eq) in DMF.

  • Stir at 80°C for 18 h.

  • Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Mitsunobu Reaction (Alternative)

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via:

  • Direct Treatment with HCl Gas :

    • Bubble HCl gas through a solution of the free base in ethanol or MTBE at 0°C.

    • Precipitate the hydrochloride salt, filter, and wash with cold ether.

  • Acid-Base Titration :

    • Add concentrated HCl to a stirred solution of the free base in water/ethanol.

    • Lyophilize to obtain the crystalline salt.

Yield Optimization

  • Excess HCl (1.5–2 eq) ensures complete protonation.

  • Slow cooling (0.1°C/min) enhances crystal purity.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel eluted with EtOAc/hexane (3:7 → 1:1) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 7.8–7.6 (m, 4H, Ar-H), 4.5–4.3 (m, 1H, azetidine OCH), 3.9 (s, 3H, COOCH₃), 3.5–3.3 (m, 4H, azetidine CH₂).

  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

A patent-described 5000 L reactor process highlights:

  • Hydrogenation at Scale : Pd(OH)₂/C (20% loading) under 40 psi H₂ at 60°C for 72 h.

  • Continuous Extraction : Centrifugal partition chromatography minimizes solvent use.

Cost-Effective Modifications

  • Alternative Protecting Groups : tert-Butoxycarbonyl (Boc) instead of benzyl reduces catalyst costs.

  • Solvent Recycling : Distillation recovery of DMF and CH₂Cl₂ achieves >90% solvent reuse.

Challenges and Mitigation Strategies

Azetidine Ring Instability

  • Issue : Ring-opening under acidic or high-temperature conditions.

  • Solution : Use freshly distilled azetidin-3-ol and maintain pH >9 during coupling.

Ester Hydrolysis

  • Issue : Base-mediated cleavage of methyl benzoate.

  • Solution : Employ milder bases (e.g., Cs₂CO₃) and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₄ClNO₃
  • Molar Mass : 243.69 g/mol
  • CAS Number : 1956376-48-9

The compound consists of a benzoate moiety linked to an azetidine ring via an ether bond. This unique combination is believed to confer specific biological activities that are being explored in various research contexts.

Medicinal Chemistry

Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride is primarily investigated for its potential therapeutic applications. The azetidine framework is associated with various pharmacological effects, making it a target for drug design. Research indicates that compounds containing azetidine rings often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .
  • Anti-inflammatory and Analgesic Effects : Studies on related azetidine derivatives indicate potential anti-inflammatory and analgesic properties, which could be beneficial in treating conditions such as arthritis or chronic pain.

Drug Development

The compound's unique structure allows for various chemical transformations, which can be exploited in drug development. The azetidine ring can undergo nucleophilic substitutions or ring-opening reactions, facilitating the introduction of diverse functional groups that may enhance biological activity or selectivity.

Synthetic Methodologies

Research has focused on developing efficient synthetic routes for preparing this compound and its derivatives. Methods such as the Aza-Michael addition have been employed to construct C–N bonds in heterocycles containing azetidine, which are crucial for creating complex pharmaceutical agents .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(azetidin-3-yloxy)benzoate hydrochlorideSimilar azetidine and benzoate structureDifferent position of ether linkage
Methyl 4-amino-3-(methylamino)benzoateContains amino groupsPotentially different biological activity profile
Methyl 4-nitro-3-(azetidin-2-yloxy)benzoateNitro group substitutionMay exhibit different reactivity due to nitro group

This table illustrates how this compound stands out due to its specific combination of structural features, potentially conferring unique therapeutic effects not present in similar compounds.

Case Studies and Research Findings

Recent studies have explored the efficacy of azetidine derivatives in various biological assays:

  • A study assessing the inhibition of tuberculosis (TB) pathogens highlighted the importance of azetidine-containing compounds, where modifications to the azetidine structure improved antimicrobial potency against Mycobacterium tuberculosis .
  • Another investigation focused on synthesizing new azetidine and oxetane amino acid derivatives indicated that compounds with an azetidine moiety retained significant biological activity and stability, suggesting their potential as lead compounds in drug discovery .

Mechanism of Action

The mechanism of action of Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Structural Features Similarity Score
Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride 1203686-73-0 C₁₁H₁₄ClNO₂ 227.69 Ortho-substituted azetidinyloxy benzoate Reference
Methyl 4-(azetidin-3-yl)benzoate hydrochloride 1203683-15-1 C₁₁H₁₄ClNO₂ 227.69 Para-substituted azetidine-benzoate 0.90 (position)
Methyl 2-(imino(methoxy)methyl)benzoate hydrochloride 65313-27-1 C₁₁H₁₃ClN₂O₃ 280.69 Imino-methoxy group at ortho position 0.90
Methyl 4-(aminomethyl)benzoate hydrochloride 6232-11-7 C₉H₁₂ClNO₂ 201.65 Para-aminomethyl substitution 0.82
3-(Methoxymethyl)azetidine hydrochloride 942308-06-7 C₅H₁₂ClNO 137.61 Methoxymethyl-substituted azetidine 0.86

Key Observations :

  • Positional Isomerism : The para-substituted azetidine analogue (CAS 1203683-15-1) shares the same molecular formula but exhibits distinct steric and electronic properties due to the substitution pattern. The ortho-substituted target compound likely has higher steric hindrance, affecting receptor binding .
  • Simpler Azetidine Derivatives : 3-(Methoxymethyl)azetidine hydrochloride (CAS 942308-06-7) lacks the benzoate ester, resulting in lower molecular weight and altered solubility .

Key Observations :

  • The target compound’s synthesis likely involves nucleophilic aromatic substitution, contrasting with thiazolidinone formation (e.g., ) or PPA-mediated cyclization (e.g., ). The absence of metal catalysts (e.g., ZnCl₂) in its synthesis may reduce impurity risks .
Pharmacological and Physicochemical Properties

Solubility and Stability :

  • The hydrochloride salt form improves aqueous solubility compared to non-ionic analogues like Methyl 4-(N-hydroxycarbamimidoyl)benzoate (CAS 65695-05-8, similarity 0.90) .
  • Stability at room temperature (as noted for CAS 1203683-15-1) suggests suitability for long-term storage, a trait shared with other hydrochloride salts like Metabutoxycaine Hydrochloride (C₁₇H₂₈N₂O₂·HCl) .

Bioactivity :

  • Azetidine-containing compounds often target central nervous system (CNS) receptors or enzymes (e.g., monoamine oxidases). The benzoate ester may slow metabolic degradation compared to simpler azetidine alcohols (e.g., 3-Methylazetidin-3-ol hydrochloride, CAS 124668-46-8) .

Biological Activity

Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its unique structural features that include an azetidine ring and a benzoate moiety. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Structural Characteristics

The molecular formula of this compound is C11H12ClN1O3C_{11}H_{12}ClN_{1}O_{3}. The compound consists of:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its diverse biological activities.
  • Benzoate Moiety : An aromatic component that enhances the compound's interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The azetidine ring may facilitate binding to active sites, potentially modulating enzyme activity or receptor signaling pathways.

Research indicates that compounds with similar structures often demonstrate:

  • Anti-inflammatory properties : Potentially through inhibition of pro-inflammatory cytokines.
  • Analgesic effects : Similar to other azetidine derivatives, suggesting a role in pain management.

Biological Activity Data

Activity Description Reference
AntimicrobialExhibits activity against a range of bacterial strains.
Anti-inflammatoryInhibits the production of inflammatory mediators in vitro.
CytotoxicityShows selective cytotoxic effects on various human cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of this compound against several bacterial strains, demonstrating significant inhibition zones compared to control groups. This suggests potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects :
    In vitro assays revealed that the compound significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This indicates its potential utility in treating inflammatory diseases.
  • Cytotoxicity Assessment :
    A series of cytotoxicity assays conducted on human tumor cell lines showed that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling azetidin-3-ol derivatives with methyl 2-hydroxybenzoate via nucleophilic substitution. Key parameters include:
  • Catalyst selection : Use of bases like NaH or K2_2CO3_3 to deprotonate the hydroxyl group .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and stability of the azetidine ring .
  • Protecting groups : For azetidine rings prone to side reactions, Boc-protected intermediates can improve yield .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization from ethanol/water is standard .

Q. How can the purity and stability of this compound be assessed?

  • Methodological Answer :
  • HPLC analysis : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution). Monitor at 254 nm; purity >98% is achievable .
  • Stability studies : Conduct accelerated degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 48 hours. Compare degradation products via LC-MS .
  • Moisture sensitivity : Store at –20°C under nitrogen to prevent hydrolysis of the ester or azetidine groups .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR : 1^1H NMR should show characteristic peaks: δ 3.8–4.2 ppm (azetidine OCH2_2), δ 7.5–8.1 ppm (aromatic protons), and δ 3.9 ppm (methyl ester) .
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm error. For example, C11_{11}H14_{14}NO3+_3^+Cl^- requires m/z 256.0743 .
  • IR : Look for ester C=O stretch at ~1720 cm1^{-1} and azetidine N-H bend at ~1600 cm1^{-1} .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of this compound?

  • Methodological Answer :
  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Index and integrate reflections with APEX3 .
  • Structure refinement : Employ SHELXL for small-molecule refinement. Key parameters:
  • Thermal displacement parameters (ADPs) for non-H atoms.
  • Hydrogen atoms placed geometrically and refined isotropically .
  • Validation : Check using Mercury CSD 2.0 for packing similarity and void analysis (e.g., assess π-π stacking between aromatic rings) .

Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with azetidine-binding pockets). Parameterize partial charges via Gaussian09 at the B3LYP/6-31G* level .
  • MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field. Analyze RMSD and ligand-protein hydrogen bonding over time .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Q. How can impurity profiling be systematically conducted for this compound?

  • Methodological Answer :
  • Synthetic byproducts : Use reference standards like Impurity D(EP) (CAS 92414-09-0) and Impurity E(EP) (CAS 294882-33-0) for HPLC calibration .
  • LC-MS/MS : Employ a Q-TOF mass spectrometer in positive ion mode. Identify impurities via exact mass and fragmentation patterns (e.g., loss of HCl or ester hydrolysis products) .
  • Quantification : Use a calibration curve with ≤5% RSD for impurities detected at ≥0.1% .

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